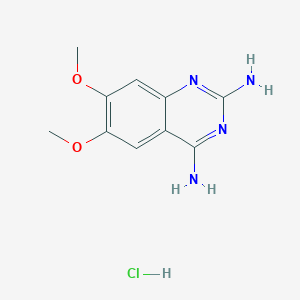

6,7-Dimethoxyquinazoline-2,4-diamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

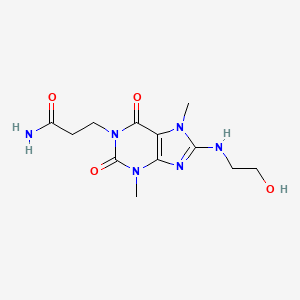

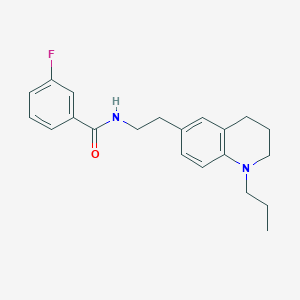

The molecular structure of “6,7-Dimethoxyquinazoline-2,4-diamine;hydrochloride” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with two methoxy groups attached at the 6 and 7 positions and two amino groups attached at the 2 and 4 positions .Physical And Chemical Properties Analysis

The compound has a boiling point of 489.8ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Antimalarial Drug Development

- A significant body of work focuses on synthesizing and evaluating 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. Mizukawa et al. (2021) conducted extensive studies, synthesizing around 150 different compounds and conducting structure-activity relationship studies. They identified a compound with high antimalarial activity, showing promise as an antimalarial drug lead (Mizukawa et al., 2021).

Synthesis and Identification of Drug Metabolites

- The synthesis and identification of major metabolites of prazosin, an antihypertensive drug, have been investigated. Althuis and Hess (1977) synthesized analogs of prazosin, including 6,7-dimethoxyquinazoline derivatives, to identify major metabolites in dogs and rats (Althuis & Hess, 1977).

Synthesis Improvement

- Research has been conducted to improve the synthesis processes of related compounds. For example, You-jun (2009) focused on optimizing the synthesis process of alfuzosin hydrochloride, a key intermediate of which is 6,7-dimethoxyquinazoline (You-jun, 2009).

Antitumor and Antimicrobial Activity

- The antitumor and antimicrobial activities of novel 6,7-dimethoxyquinazoline derivatives have been explored. Kassab et al. (2016) synthesized novel derivatives and evaluated their anticancer activity against various human tumor cell lines, as well as their antimicrobial activity against different bacteria and fungal strains (Kassab et al., 2016).

Analgesic and Anti-Inflammatory Effects

- Studies have also been conducted on the analgesic and anti-inflammatory effects of related compounds. Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory activity of a derivative of 6,7-dimethoxyquinazoline, finding significant effects in various models (Rakhmanova et al., 2022).

Inhibition of Histone Lysine Methyltransferase G9a

- Liu et al. (2009) discovered a potent and selective inhibitor of histone lysine methyltransferase G9a, using the 6,7-dimethoxyquinazoline template, highlighting its potential in chromatin remodeling and epigenetics (Liu et al., 2009).

DNA Binding Studies

- The binding of N-alkyl(anilino)quinazoline derivatives to DNA has been studied by Garofalo et al. (2010). They synthesized new derivatives from 6,7-dimethoxyquinazoline and evaluated their potential as DNA intercalating agents (Garofalo et al., 2010).

properties

IUPAC Name |

6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;/h3-4H,1-2H3,(H4,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYXSIGCEJGHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)